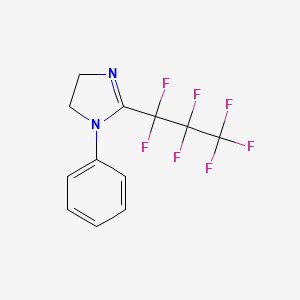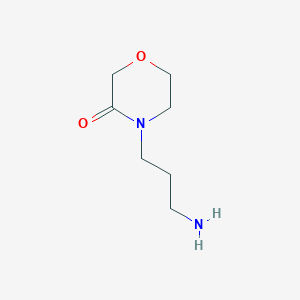
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: . It is characterized by the presence of an ethyl group, an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl 3-aminopropanoate with allyl bromide in the presence of a base such as triethylamine.
Protecting Group Addition: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the double bond in the allyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alkanes and alcohols.
Substitution Products: Amides and ethers.
科学的研究の応用
Chemistry: Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound can be used to study biological processes involving amino acids and peptides due to its protected amino group. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and microbial infections. Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary widely based on the intended use of the compound.
類似化合物との比較
Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its combination of an ethyl group, an allyl group, and a Boc-protected amino group, which provides versatility in its reactivity and applications.
特性
CAS番号 |
355390-78-2 |
|---|---|
分子式 |
C13H23NO4 |
分子量 |
257.33 g/mol |
IUPAC名 |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-6-9-14(10-8-11(15)17-7-2)12(16)18-13(3,4)5/h6H,1,7-10H2,2-5H3 |
InChIキー |
IZMFAAAEAGSZNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(CC=C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)




![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)


